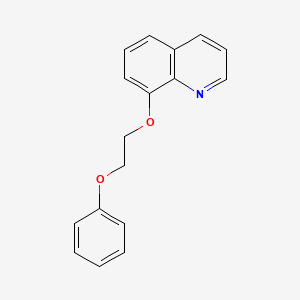
2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
Vue d'ensemble
Description
2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, commonly known as Clorprenaline, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been used as a bronchodilator and is known for its potential use in treating asthma and other respiratory diseases.
Applications De Recherche Scientifique
Antimicrobial Activity
The pyrrolopyrazine scaffold, which includes 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide , has been shown to exhibit significant antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other pathogens. The presence of the chlorine atom and the pyrazine ring in the structure may contribute to its potency by disrupting microbial cell walls or interfering with essential bacterial enzymes .
Anti-inflammatory Properties
Compounds with a pyrrolopyrazine structure have been associated with anti-inflammatory activities. This makes 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide a potential candidate for the synthesis of novel anti-inflammatory drugs. Its mechanism could involve the inhibition of inflammatory cytokines or the modulation of immune cell function .
Antiviral Applications
Research has indicated that pyrrolopyrazine derivatives can have antiviral effects. As such, 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide may be useful in the creation of antiviral medications, particularly those targeting RNA viruses, by interfering with viral replication processes .
Antioxidant Effects
The pyrrolopyrazine core is known to possess antioxidant properties. This suggests that 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide could be employed in the development of antioxidant therapies, which are beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Antitumor and Anticancer Potential
Pyrrolopyrazine derivatives have shown promise in antitumor and anticancer research2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide could be explored for its efficacy in cancer treatment, possibly through mechanisms such as apoptosis induction or angiogenesis inhibition .
Kinase Inhibitory Activity
Kinase inhibition is a crucial therapeutic strategy in the treatment of various diseases, including cancer. The structure of 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide may allow it to act as a kinase inhibitor, thereby providing a pathway for the development of new drugs in this category .
Mécanisme D'action
Target of Action
It is known that quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives interact with their targets and induce changes that lead to their biological activity .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-9(2)16(18)13(10(3)15(8)17)11-4-6-12(14)7-5-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIIOJGZQBCVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3937250.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![3-phenyl-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3937267.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937272.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937277.png)
![8-[2-(4-iodophenoxy)ethoxy]quinoline](/img/structure/B3937292.png)

![1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B3937305.png)
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3937307.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)
![1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B3937328.png)
![N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3937336.png)